molecular formula C13H14BrF3O3 B1442299 Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate CAS No. 779331-60-1

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Cat. No. B1442299
M. Wt: 355.15 g/mol
InChI Key: FDISMUPOSDFKRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is represented by the InChI code: 1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 . This indicates that the compound has a molecular weight of 355.15 .


Physical And Chemical Properties Analysis

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate has a molecular weight of 355.15 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Environmental Occurrence and Toxicity

Synthetic Phenolic Antioxidants (SPAs), including compounds similar to Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate, are used widely in industrial and commercial products. Studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues, raising concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity (Liu & Mabury, 2020).

Synthetic Applications

Research on metal cation-exchanged clay catalysts for organic synthesis reveals the potential for creating environmentally friendly catalysts that could be used in the synthesis of complex molecules, including ethers similar to Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate (Tateiwa & Uemura, 1997). Such catalysts offer a reusable and sustainable option for various synthetic applications.

Bioactivities and Natural Sources

The study of natural sources and bioactivities of phenolic compounds, including 2,4-Di-Tert-Butylphenol and its analogs, highlights the potential for discovering new bioactive compounds with various applications in pharmaceuticals and agrochemicals. These compounds are found across a wide range of species and exhibit potent toxicity against testing organisms, suggesting a role in natural defense mechanisms and potential for development into bioactive agents (Zhao et al., 2020).

Environmental Pollution and Remediation

The environmental pollution and ecotoxicity of related phenolic compounds, such as 4-tert-Octylphenol, have been reviewed, highlighting their widespread occurrence and persistence in the environment, as well as their potential for endocrine disruption. This underscores the need for effective remediation strategies and the development of alternative compounds with reduced environmental impact (Olaniyan et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, tert-butyl bromoacetate, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDISMUPOSDFKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-bromo-4-(trifluoromethyl)phenol and tert-butyl bromoacetate (Aldrich), the title compound was obtained as a dark orange sticky solid in quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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